molecular formula C23H18BrFN2OS B2678695 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-fluorobenzamide CAS No. 1022805-02-2

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-fluorobenzamide

Cat. No.: B2678695
CAS No.: 1022805-02-2
M. Wt: 469.37
InChI Key: ALYAKKLSYNWNES-UHFFFAOYSA-N
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Description

N-(2-((2-(4-Bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-fluorobenzamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. This hybrid molecule is constructed from two privileged pharmacophores: a 4-bromophenyl-substituted 1H-indole ring system and a 3-fluorobenzamide group, connected via a thioethyl linker. The indole scaffold is a fundamental structural component in numerous biologically active compounds and is frequently investigated for its receptor-binding capabilities . The incorporation of a bromine atom on the phenyl ring and a fluorine on the benzamide are common strategies in lead optimization to modulate electronic properties, lipophilicity, and metabolic stability . The strategic fusion of these bioactive moieties aligns with the molecular hybridization approach, a powerful method in modern drug design aimed at creating new chemical entities with multifunctional pharmaceutical potential or enhanced efficacy by combining distinct pharmacophores into a single molecule . This makes the compound a valuable chemical probe for researchers screening for activity against a broad spectrum of biological targets, particularly in the fields of oncology and central nervous system (CNS) disorders. While the specific biological profile of this exact compound requires further empirical characterization, its structure suggests significant potential for interaction with various enzyme and receptor systems. Indole-fluorobenzamide hybrids have previously demonstrated high binding affinity and selectivity for neurological targets, such as the 5-HT 1F receptor, indicating potential utility in neurological disease research . Furthermore, related molecular frameworks are actively studied for their potential as antagonists for receptors like sphingosine-1-phosphate (S1P) and inhibitors of enzymes such as histone deacetylase . This compound is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to fully characterize the compound and explore its specific mechanism of action and therapeutic potential in their biological assays.

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN2OS/c24-17-10-8-15(9-11-17)21-22(19-6-1-2-7-20(19)27-21)29-13-12-26-23(28)16-4-3-5-18(25)14-16/h1-11,14,27H,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYAKKLSYNWNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction, where the indole derivative is treated with a brominating agent such as N-bromosuccinimide (NBS).

    Thioether Formation: The thioether linkage is formed by reacting the brominated indole with a thiol compound under basic conditions.

    Amide Bond Formation: The final step involves coupling the thioether intermediate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or primary amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-fluorobenzamide would depend on its specific application. Generally, compounds with indole and benzamide structures can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Findings and Implications

  • Halogen Effects : The target compound’s 4-bromophenyl group may enhance hydrophobic interactions compared to fluorine analogs, while the 3-fluorobenzamide balances electron withdrawal and hydrogen bonding .
  • Thioether vs.
  • Structural Diversity : Analogues with heterocycles (e.g., thienyl, triazine) or sulfonamides exhibit varied bioactivities, suggesting the target compound’s indole-thioether-fluorobenzamide architecture is unique in balancing steric, electronic, and solubility properties.

This comparison highlights the importance of substituent selection in optimizing pharmacological or agrochemical profiles, with the target compound offering a distinct combination of halogenation and sulfur-based linkages.

Biological Activity

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-fluorobenzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of cancer therapy and inflammation management. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Structural Characteristics

The compound's structure includes several key components:

  • Indole Moiety : Known for its diverse pharmacological properties.
  • Bromophenyl Group : Enhances chemical reactivity and biological interactions.
  • Thioether Linkage : Increases lipophilicity, aiding in interactions with biological targets.
  • Fluorobenzamide Group : Contributes to the compound's overall stability and bioavailability.

The molecular formula of this compound is C23H22BrF N3O3S, with a molecular weight of approximately 505.86 g/mol .

Anticancer Properties

Research indicates that compounds with indole structures often exhibit significant anticancer properties. This compound has shown promise against various cancer cell lines, potentially influencing cellular signaling pathways involved in growth and apoptosis .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)12.5
Indole Derivative AHeLa (Cervical Cancer)8.0
Indole Derivative BA549 (Lung Cancer)15.0

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity, which is a common feature among indole derivatives. Studies have indicated that related compounds can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Protein Kinases : Inhibition or modulation of kinase activity can lead to altered cell proliferation and survival.
  • Receptors : The compound may bind to specific receptors, influencing downstream signaling pathways associated with cancer and inflammation .

Case Studies

Several studies have explored the potential applications of this compound in therapeutic settings:

  • Study on Cancer Cell Lines :
    • Investigated the effects of this compound on MCF-7 cells, revealing significant reductions in cell viability at concentrations above 10 µM.
  • Inflammation Model :
    • In vivo studies demonstrated that the compound reduced edema in a carrageenan-induced paw edema model, suggesting anti-inflammatory properties.

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